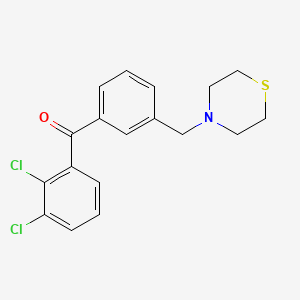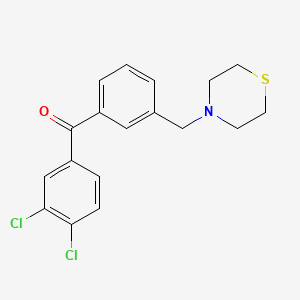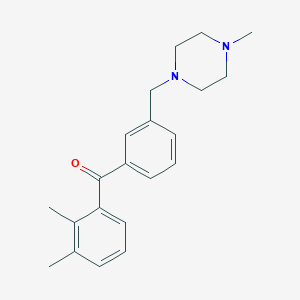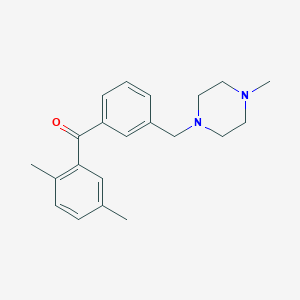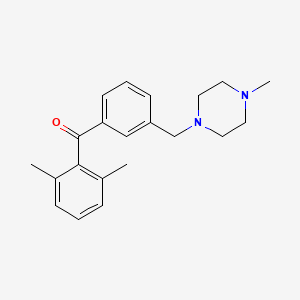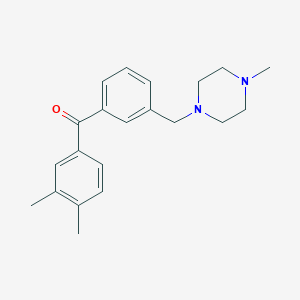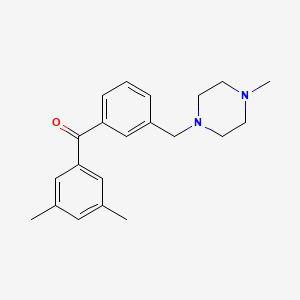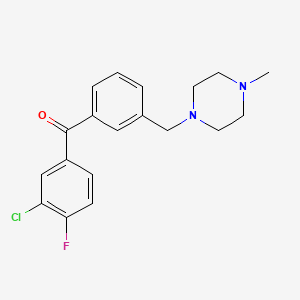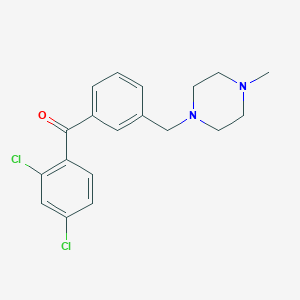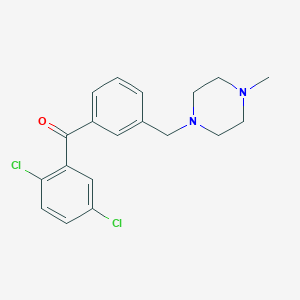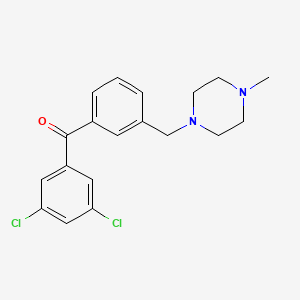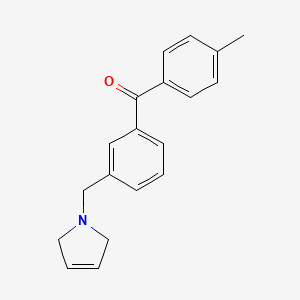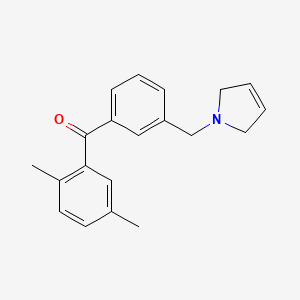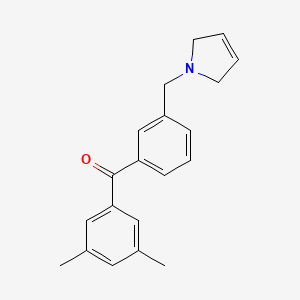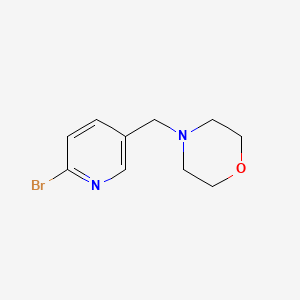
4-((6-Bromopyridin-3-yl)methyl)morpholine
説明
4-((6-Bromopyridin-3-yl)methyl)morpholine, also known as 6-bromo-3-methylmorpholine, is an organic compound with a molecular formula of C8H12BrNO. It is a member of the pyridinium family and is used as a building block in organic synthesis. This compound is a versatile reagent in the synthesis of a variety of heterocyclic compounds, such as pyridine, pyrazole, and quinoline. It is also used as a catalyst in the synthesis of polymers, pharmaceuticals, and other compounds.
科学的研究の応用
Synthesis and Chemical Properties
4-((6-Bromopyridin-3-yl)methyl)morpholine and its derivatives have been extensively studied for their synthesis and chemical properties. Kumar et al. (2007) highlighted its utility in synthesizing potent antimicrobials, including arecoline derivatives and polygonapholine, using a strategy involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007). Additionally, Chukhajian et al. (2019) explored its intramolecular cyclization and cleavage in aqueous alkaline medium, emphasizing its chemical versatility (Chukhajian, Ayrapetyan, Shahkhatuni, Chukhajian, Mkrtchyan, & Panosyan, 2019).
Biological and Pharmaceutical Research
In the realm of biological and pharmaceutical research, several studies have focused on the compound's potential applications. For instance, Šmelcerović et al. (2013) evaluated similar compounds for their inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). Similarly, Bonacorso et al. (2018) synthesized derivatives with potential applications in biomolecular binding and photophysics (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Chemical Modelling and Analysis
In chemical modelling, Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, showcasing its potential in the development of novel inhibitors for the PI3K-AKT-mTOR pathway (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019). This underlines its significance in medicinal chemistry and drug discovery.
特性
IUPAC Name |
4-[(6-bromopyridin-3-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWNEXYXZJNVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634128 | |
| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-3-yl)methyl)morpholine | |
CAS RN |
364793-93-1 | |
| Record name | 4-[(6-Bromopyridin-3-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



